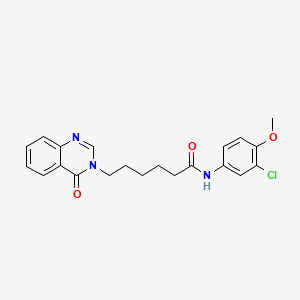

N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a 4-oxoquinazolin-3(4H)-yl core linked via a hexanamide chain to a 3-chloro-4-methoxyphenyl substituent. The 4-oxoquinazolinone scaffold is recognized for its pharmacological versatility, with derivatives demonstrating antitubercular, anti-inflammatory, and antimicrobial activities . The 3-chloro-4-methoxyphenyl group may modulate electronic and steric interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula |

C21H22ClN3O3 |

|---|---|

Molecular Weight |

399.9 g/mol |

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C21H22ClN3O3/c1-28-19-11-10-15(13-17(19)22)24-20(26)9-3-2-6-12-25-14-23-18-8-5-4-7-16(18)21(25)27/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,24,26) |

InChI Key |

LRCXAQCQJYRPOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under reflux conditions.

Substitution on the Phenyl Ring: The 3-chloro-4-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride and methoxylating agents like dimethyl sulfate.

Amide Bond Formation: The final step involves coupling the substituted phenyl ring with the quinazolinone core via an amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: N-(3-hydroxy-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide.

Reduction: N-(3-chloro-4-methoxyphenyl)-6-(4-dihydroquinazolin-3(4H)-yl)hexanamide.

Substitution: N-(3-amino-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological macromolecules suggests applications in studying protein-ligand interactions.

Medicine

In medicine, derivatives of quinazolinone are being investigated for their anticancer properties. This compound may exhibit similar properties, making it a subject of interest in cancer research.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the substituted phenyl ring can enhance binding affinity and specificity. This dual interaction can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues of 4-Oxoquinazolinone Derivatives

The following table summarizes key structural analogs, their substituents, and biological activities:

Key Findings from Comparative Analysis

Antitubercular Activity

- 2-(4-oxoquinazolin-3(4H)-yl)-acetamide () exhibits direct antitubercular activity with measurable MIC values against M. tuberculosis.

- The target compound’s 3-chloro-4-methoxyphenyl group could enhance target binding through hydrophobic interactions, but experimental validation is required.

Anti-Inflammatory Activity

- Compound 83 () demonstrates potent COX-2 inhibition (IC₅₀ = 116.73 mmol/kg) and lower ulcerogenicity than Diclofenac. Its hybrid structure combines the 4-oxoquinazolinone moiety with a pyrimidinone fragment, suggesting synergistic pharmacophore effects .

- The target compound’s hexanamide chain might improve bioavailability over Compound 83’s thioalkylamide group, but the absence of a pyrimidinone fragment could limit COX-2 selectivity.

Structural and Pharmacokinetic Considerations

- AzCA6 (), featuring a hexanamide linker and diazenylphenyl group, highlights the role of extended alkyl chains in modulating solubility and stability. The target compound’s chloro-methoxyphenyl group may confer greater metabolic stability compared to AzCA6’s diazenyl moiety .

- 4-Chloro-6-nitro-2-trichloromethylquinazoline () lacks the 4-oxo group but includes electron-withdrawing substituents, which may enhance reactivity as an intermediate but reduce target specificity .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a chloro-substituted aromatic ring with a quinazolinone moiety. Its molecular formula and structural characteristics contribute to its biological activity:

- Molecular Formula : C₁₅H₁₅ClN₂O₂

- Key Functional Groups :

- Amide group (–C(=O)–NH–)

- Quinazolinone structure

- Chloro and methoxy substituents on the aromatic ring

The presence of these functional groups enhances its reactivity and potential for interaction with biological targets.

Anticonvulsant Activity

Research indicates that derivatives of quinazolinone, including this compound, exhibit significant anticonvulsant properties. In a study involving various quinazolinone derivatives, certain compounds demonstrated efficacy comparable to established anticonvulsants like diazepam . The structure-activity relationship (SAR) suggests that modifications on the quinazolinone ring can influence potency and selectivity against specific biological targets.

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. Preliminary evaluations suggest that it may interact with receptors involved in inflammation pathways. Molecular docking studies indicate potential binding affinities with specific enzymes or receptors that modulate inflammatory responses .

Cytotoxicity and Selectivity

A critical aspect of evaluating new compounds is their cytotoxicity against normal cells versus cancer cells. Studies have reported varying degrees of cytotoxicity for related quinazolinone derivatives, emphasizing the need for further investigation into the selectivity of this compound .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Quinazolinone Core : Reacting appropriate phenolic compounds with isocyanates or through cyclization methods.

- Substitution Reactions : Introducing the chloro and methoxy groups via electrophilic aromatic substitution.

- Amidation : Finalizing the structure by forming the amide bond with hexanoyl chloride.

Careful control of reaction conditions is essential to optimize yield and purity.

Study 1: Anticonvulsant Evaluation

In a comparative study, various quinazolinone derivatives were synthesized and tested for anticonvulsant activity using animal models. The results indicated that this compound exhibited significant activity, supporting its potential as a lead compound for developing new anticonvulsant medications .

Study 2: Anti-inflammatory Assessment

In vitro assays were conducted to evaluate the anti-inflammatory effects of the compound on human cell lines. The findings suggested a reduction in pro-inflammatory cytokine production, indicating its potential therapeutic role in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.